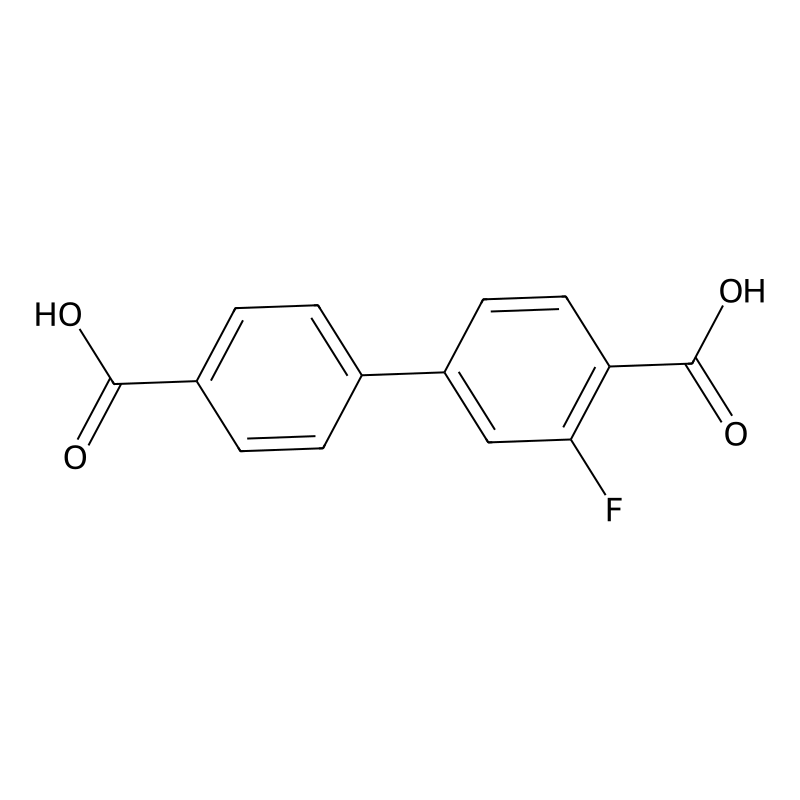

4-(4-Carboxy-3-fluorophenyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(4-Carboxy-3-fluorophenyl)benzoic acid is an organic compound characterized by its dual aromatic structure. It consists of two benzene rings linked by a single carbon-carbon bond. One of the benzene rings contains a carboxylic acid group at the para position, while the other features a fluorine atom at the meta position relative to the connecting carbon. This specific arrangement of functional groups influences its chemical properties and reactivity, making it a subject of interest in various fields, including medicinal chemistry and materials science .

The chemical behavior of 4-(4-Carboxy-3-fluorophenyl)benzoic acid can be attributed to its functional groups. Key reactions include:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, releasing carbon dioxide.

- Electrophilic Aromatic Substitution: The presence of the fluorine atom can direct electrophilic substitution reactions on the aromatic rings, influencing regioselectivity.

These reactions are vital for synthesizing derivatives or modifying the compound for specific applications.

The synthesis of 4-(4-Carboxy-3-fluorophenyl)benzoic acid can be achieved through several methods:

- Direct Functionalization: Starting from 4-fluorobenzoic acid, a carboxylation reaction can introduce the carboxylic acid group at the para position.

- Coupling Reactions: Utilizing coupling agents, two aromatic precursors can be reacted under conditions that promote carbon-carbon bond formation.

- Multi-step Synthesis: This may involve several intermediate compounds, where functional groups are introduced sequentially through various organic reactions.

Each method has its advantages and challenges concerning yield and purity .

4-(4-Carboxy-3-fluorophenyl)benzoic acid finds applications in:

- Pharmaceuticals: As a precursor or building block in drug development.

- Materials Science: Used in synthesizing polymers or as a ligand in coordination chemistry.

- Analytical Chemistry: Employed as a reagent for detecting specific analytes due to its unique chemical properties .

Interaction studies involving 4-(4-Carboxy-3-fluorophenyl)benzoic acid focus on its ability to engage with various biological targets. Preliminary investigations suggest potential interactions with:

- Enzymes: Possible inhibition or modulation of enzyme activity, particularly those involved in metabolic pathways.

- Receptors: Binding affinity studies may reveal interactions with cellular receptors relevant to therapeutic effects.

Further research is essential for understanding these interactions comprehensively and their implications for drug design .

Several compounds share structural similarities with 4-(4-Carboxy-3-fluorophenyl)benzoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Fluorobenzoic Acid | Contains a fluorine atom on one benzene ring | Simple structure; used as a starting material |

| 3-Carboxyphenylboronic Acid | Boronic acid functionality; used in Suzuki coupling | Boron atom enhances reactivity in organic synthesis |

| 4-Carboxyphenylacetic Acid | Similar carboxylic functionalities | Shorter alkyl chain; different biological activity |

| 4-Hydroxybenzoic Acid | Hydroxyl group instead of fluorine | Used widely as a preservative |

The uniqueness of 4-(4-Carboxy-3-fluorophenyl)benzoic acid lies in its specific combination of functional groups, which may lead to distinct chemical reactivity and biological properties compared to these similar compounds .